

Theoretical Properties of Bromo-Methyl-Pyrazole Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: *methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-methyl-pyrazole compounds represent a versatile class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science. The presence of a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, coupled with bromine and methyl substituents, provides a unique combination of steric and electronic properties. This guide delves into the theoretical properties of these compounds, offering a comprehensive overview of their synthesis, reactivity, structural characteristics, and biological significance. The strategic placement of the bromo- and methyl- groups allows for fine-tuning of the molecule's physicochemical properties and provides reactive handles for further chemical modifications, making them valuable building blocks in the design of novel therapeutic agents and functional materials. Pyrazole-containing drugs on the market include the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, highlighting the therapeutic potential of this heterocyclic core.^[1]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of bromo-methyl-pyrazole derivatives are crucial for their identification, characterization, and application in drug design. These properties are influenced by the substitution pattern on the pyrazole ring.

Quantitative Data Summary

The following tables summarize key physicochemical and spectroscopic data for a selection of bromo-methyl-pyrazole compounds.

Table 1: Physicochemical Properties of Selected Bromo-Methyl-Pyrazole Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Predicted pKa
4-Bromo-3-methyl-1H-pyrazole	C ₄ H ₅ BrN ₂	161.00	77-79	Not Available
3-Bromo-1-methyl-1H-pyrazole	C ₄ H ₅ BrN ₂	161.00	Liquid	Not Available
Methyl 5-bromo-1H-pyrazole-3-carboxylate	C ₅ H ₅ BrN ₂ O ₂	205.01	Solid	7.92 ± 0.10

Table 2: Spectroscopic Data for Selected Bromo-Methyl-Pyrazole Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Key IR Absorptions (cm ⁻¹)
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole[2]	7.55 (d, 2H), 7.29 (d, 2H), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H)	151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2	Not Available
3,5-dimethyl-1-phenyl-1H-pyrazole[2]	7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)	148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8	Not Available
(E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one[3]	9.38 (s, 1H), 8.07 (d, 2H), 8.02-7.91 (m, 2H), 7.82 (d, 1H), 7.69-7.49 (m, 10H), 7.44 (d, 2H), 7.17 (d, 2H), 5.21 (s, 2H)	Not Available	Not Available

Table 3: Crystallographic Data for Selected Bromo-Pyrazole Derivatives

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
4-bromo-2-(1H-pyrazol-3-yl)phenol	Triclinic	C2/c	16.255	4.4119	25.923	107.99	[4]
3-(4-bromophenyl)-5-methyl-1H-pyrazole	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	5.9070	9.2731	17.5641	90	[5]
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate	Monoclinic	P2 ₁ /n	Not Provided	Not Provided	Not Provided	Not Provided	[6]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and manipulation of bromomethyl-pyrazole compounds. The following protocols are based on established literature methods.

Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid[7]

Method 1: Oxidation of 4-bromo-3-methylpyrazole

- To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.
- Heat the mixture to 90 °C with stirring.
- Add potassium permanganate (0.15 mol) in portions over the course of the reaction.
- Maintain the reaction at 90 °C for 8 hours.
- After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.
- Concentrate the filtrate to approximately 30 mL under reduced pressure.
- Cool the concentrated solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Method 2: Bromination of 1H-pyrazole-3-carboxylic acid

- In a 100 mL reaction flask, add 1H-pyrazole-3-carboxylic acid, 10 mL of water, liquid bromine, and a catalytic amount of tetrabutylammonium bromide.
- Stir the mixture magnetically and heat to 100 °C under reflux.
- Add potassium hydroxide solution portion-wise from the top of the condenser and continue the reaction for 4 hours.
- After completion, cool the reaction mixture and add boiling water to dissolve the potassium bromide byproduct.
- Separate the aqueous phase and add a 1:1 mixture of ethanol and water to the organic residue to dissolve the product.

- Cool the solution to room temperature to allow for crystallization.
- Filter the crystals and dry them in an oven to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Purification by Recrystallization[8]

Single-Solvent Recrystallization

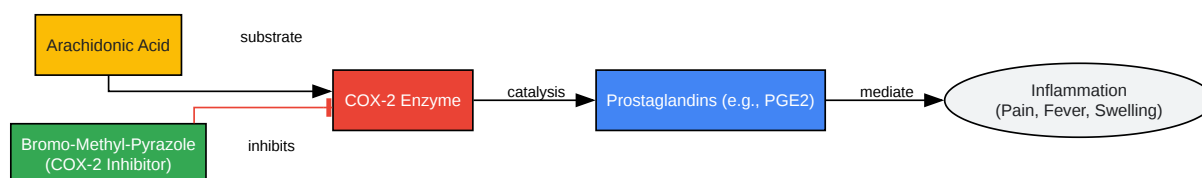
- **Solvent Selection:** Choose a solvent in which the bromo-methyl-pyrazole compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, water, or mixtures like ethanol/water.
- **Dissolution:** Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.
- **Hot Filtration (if necessary):** If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. The dissolved compound will crystallize out of the solution as its solubility decreases. Cooling in an ice bath can further increase the yield.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the purified crystals on the filter paper or in a desiccator.

Biological Activity and Signaling Pathways

Bromo-methyl-pyrazole derivatives have shown significant potential in drug discovery, exhibiting a range of biological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole-containing compounds, including the commercial drug celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).^{[7][8][9]} COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.^[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

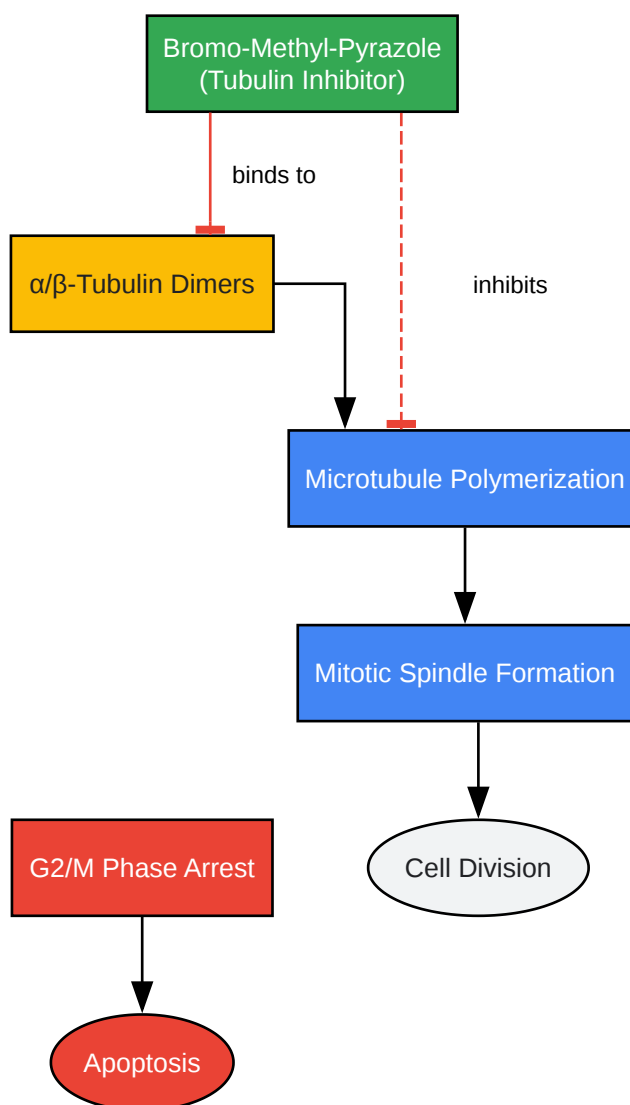


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COX-2 Inhibition by Bromo-Methyl-Pyrazole Derivatives.

Anticancer Activity: Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as potent anticancer agents that target the microtubule network.^{[2][10]} Microtubules, which are dynamic polymers of α - and β -tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance. Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).



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Tubulin Polymerization Inhibition and Cell Cycle Arrest.

Computational and Theoretical Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of bromo-methyl-pyrazole compounds.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in understanding the chemical reactivity of a molecule. The HOMO

energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Computational studies on pyrazole derivatives have been used to correlate these electronic properties with their observed biological activities.[11][12]

Molecular Electrostatic Potential (MEP)

MEP maps are useful for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For bromo-methyl-pyrazole derivatives, MEP maps can help to understand intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for their binding to biological targets.

Conclusion

Bromo-methyl-pyrazole compounds are a promising class of molecules with tunable theoretical properties that make them attractive for applications in drug discovery and materials science. Their synthesis is well-established, and their reactivity allows for diverse functionalization. The biological activities of these compounds, particularly as COX-2 inhibitors and tubulin polymerization inhibitors, highlight their therapeutic potential. Further exploration of their structure-activity relationships, guided by computational studies, will undoubtedly lead to the development of new and improved bromo-methyl-pyrazole-based agents with enhanced efficacy and selectivity.

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